Product packaging for 3-Aminofuro[2,3-b]pyridine-2-carboxamide(Cat. No.:CAS No. 917504-90-6)

3-Aminofuro[2,3-b]pyridine-2-carboxamide

Cat. No.: B2506844
CAS No.: 917504-90-6
M. Wt: 177.163
InChI Key: LVWBABZPEYKTGG-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Organic Chemistry

Fused heterocyclic systems are organic compounds in which two or more rings share atoms, creating a rigid, polycyclic structure. These scaffolds are of immense interest in organic chemistry due to their prevalence in natural products and their utility as core structures in the design of novel therapeutic agents. The fusion of a pyridine (B92270) ring with other heterocyclic rings, such as a furan (B31954), can enhance chemical stability, introduce distinct electronic properties, and provide a three-dimensional framework that is conducive to specific interactions with biological targets. This structural rigidity and the potential for diverse functionalization make fused heterocycles privileged scaffolds in drug discovery, offering a versatile platform for developing compounds with a wide array of biological activities.

Overview of the Furo[2,3-b]pyridine (B1315467) Scaffold in Academic Inquiry

The furo[2,3-b]pyridine nucleus, sometimes referred to as 7-azabenzofuran, is recognized as a particularly important scaffold in medicinal chemistry. researchgate.net Its structure is foundational to numerous compounds that have been investigated for various pharmacological applications. Academic inquiry has highlighted the versatility of this scaffold, with research demonstrating its potential in developing potent and selective inhibitors for various enzymes and receptors.

Notably, derivatives of the furo[2,3-b]pyridine core have been explored as:

Anticancer Agents: The scaffold is prominent in the development of compounds with significant cytotoxic activity against various cancer cell lines. documentsdelivered.combohrium.com Research has focused on their ability to act as potent inhibitors of kinases, such as Focal Adhesion Kinase (FAK), which are crucial in cancer cell proliferation, survival, and migration. bohrium.comnih.gov

Kinase Inhibitors: Beyond cancer, the furo[2,3-b]pyridine structure has been utilized to design inhibitors for other kinases, such as the Interleukin-1 receptor-associated kinase 4 (IRAK4), which is a key target for treating inflammatory and autoimmune diseases. nih.gov

The widespread interest in this scaffold stems from its ability to be chemically modified, allowing researchers to fine-tune its properties to achieve desired biological effects. researchgate.net

Research Trajectory of 3-Aminofuro[2,3-b]pyridine-2-carboxamide and Analogues

Within the broader class of furo[2,3-b]pyridine derivatives, compounds bearing a 3-amino group have been identified as particularly valuable starting points for chemical synthesis. researchgate.net The research trajectory for this compound and its analogues is often discussed in parallel with its more extensively studied sulfur-containing cousin, 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520). researchgate.netnih.gov The synthetic strategies and chemical reactivity of the furan-based compounds are often analogous to their thiophene-based counterparts. researchgate.net

The primary focus of research on these molecules has been their use as versatile precursors for creating more complex, polycondensed heterocyclic systems. researchgate.net The presence of the amino group at the 3-position and the carboxamide group at the 2-position provides reactive sites that are ideal for heterocyclization reactions. This allows for the construction of new fused rings, leading to novel chemical entities with diverse biological profiles. researchgate.net Investigations into these derivatives have yielded compounds with a range of promising activities, including:

Antiproliferative and antitumor effects researchgate.net

Antimicrobial properties researchgate.net

Neurotropic (acting on the nervous system) activity researchgate.net

Antiviral activity researchgate.net

The research indicates that this compound is not just a compound of interest in itself, but a key building block in the rapidly developing field of furo[2,3-b]pyridine chemistry, enabling the synthesis of diverse and biologically active molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B2506844 3-Aminofuro[2,3-b]pyridine-2-carboxamide CAS No. 917504-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminofuro[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBABZPEYKTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Routes to 3-Aminofuro[2,3-b]pyridine-2-carboxamide

The construction of the furo[2,3-b]pyridine (B1315467) scaffold, the central structural motif of the target molecule, can be accomplished through several synthetic routes. These methods often involve the initial formation of a substituted pyridine (B92270) ring followed by the annulation of the furan (B31954) ring.

Intramolecular cyclization is a powerful strategy for the formation of the furan ring in the furo[2,3-b]pyridine system. This approach typically involves a suitably substituted pyridine precursor that undergoes a ring-closing reaction. One prominent method is the tandem SNAr-cyclisation reaction. nih.gov In this process, a trisubstituted pyridine serves as the starting material, which reacts with a deprotonated hydroxyacetate derivative. The reaction proceeds via nucleophilic substitution at a halogenated position on the pyridine ring, followed by an intramolecular cyclization to form the fused furan ring. nih.gov

Another conceptually related approach involves the cobalt-catalyzed [2+2+2] cycloaddition. While demonstrated for the synthesis of tricyclic fused 3-aminopyridines, this method highlights the potential for constructing complex pyridine-containing systems through intramolecular cyclization of polyunsaturated precursors containing ynamide, alkyne, and nitrile functionalities. nih.gov Such strategies can offer high efficiency and atom economy in the synthesis of fused heterocyclic systems.

Nucleophilic aromatic substitution (SNAr) reactions are fundamental to the synthesis of the furo[2,3-b]pyridine core, particularly when starting with a pre-functionalized pyridine ring. nih.govnih.gov The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially at the ortho and para positions relative to the nitrogen atom. youtube.com This inherent reactivity is exploited in the synthesis of furo[2,3-b]pyridines.

A common strategy involves the reaction of a 2-halopyridine with a nucleophile that will ultimately form part of the furan ring. nih.gov The success of SNAr reactions is often dependent on the presence of electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. nih.govscribd.com The choice of the leaving group (typically a halogen) and the nucleophile are crucial for the reaction's success.

The final step in the synthesis of this compound involves the formation of the carboxamide group. This is typically achieved through amide coupling reactions, which are among the most frequently used transformations in medicinal chemistry. nih.govgrowingscience.com These reactions involve the condensation of a carboxylic acid with an amine. growingscience.com

To facilitate this transformation, the carboxylic acid precursor, 3-aminofuro[2,3-b]pyridine-2-carboxylic acid, must first be activated. A wide array of coupling reagents has been developed for this purpose. luxembourg-bio.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce epimerization. nih.govluxembourg-bio.com Other effective reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com The choice of coupling reagent, base (such as N,N-diisopropylethylamine, DIPEA), and solvent is critical for achieving high yields and purity of the final carboxamide product. nih.govnih.gov

Table 1: Common Amide Coupling Reagents

Reagent Class Examples Additives/Bases Key Features
Carbodiimides DCC, EDC HOBt, DMAP Widely used, byproduct removal can be an issue. nih.govluxembourg-bio.com
Uronium/Aminium Salts HATU, HBTU DIPEA, Triethylamine High efficiency, often used for difficult couplings. growingscience.com
Phosphonium Salts BOP, PyBOP DIPEA Effective but can generate carcinogenic byproducts.
Other T3P, CDI Pyridine, DIPEA Broad applicability. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of furopyridine and related pyridopyrimidine derivatives. tandfonline.comresearchgate.net For instance, a three-component reaction of an aldehyde, tetronic acid, and an aminopyrimidine derivative in aqueous media has been reported for the synthesis of furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives. tandfonline.com Similarly, the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids has been achieved through a one-pot, three-component reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, dimethylformamide-dimethylacetal, and various amines under microwave irradiation. researchgate.net While not directly yielding this compound, these methods demonstrate the potential of MCRs and one-pot procedures for the rapid assembly of related heterocyclic cores.

Precursor Compounds and Starting Materials

The selection of appropriate precursor compounds and starting materials is dictated by the chosen synthetic route.

For syntheses involving intramolecular cyclization and SNAr reactions , key precursors include:

Substituted 2-halopyridines: These serve as the electrophilic component in SNAr reactions. The nature and position of other substituents on the pyridine ring can influence reactivity. nih.gov

Hydroxyacetate derivatives: For example, tert-butyl 2-hydroxyacetate can be deprotonated to act as the nucleophile that attacks the halopyridine, eventually forming the furan ring. nih.gov

Analogy from Thieno[2,3-b]pyridine (B153569) synthesis: The synthesis of the analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides utilizes precursors such as 2-thioxo-1,2-dihydropyridine-3-carbonitrile and N-aryl-2-chloroacetamide. nih.govacs.org This suggests that for the furo[2,3-b]pyridine series, a similar strategy might employ a 2-oxo- or 2-alkoxy-dihydropyridine-3-carbonitrile as a starting material.

For the final amide coupling step , the essential precursors are:

3-Aminofuro[2,3-b]pyridine-2-carboxylic acid: This is the carboxylic acid component that requires activation.

An amine source: For the synthesis of the primary carboxamide, ammonia (B1221849) or an ammonia equivalent is required. For N-substituted carboxamides, a primary or secondary amine is used. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

In the SNAr-cyclization step, key parameters to optimize include:

Base: A strong, non-nucleophilic base like sodium hydride is often used to deprotonate the hydroxyacetate. nih.gov

Solvent: Anhydrous polar aprotic solvents such as DMF or THF are typically employed to ensure the solubility of reactants and facilitate the reaction.

Temperature: The reaction temperature can significantly affect the rate of both the SNAr and the subsequent cyclization.

For the amide coupling stage, optimization involves:

Coupling Reagent: The choice of coupling reagent can have a significant impact on the reaction's efficiency. HATU is often effective for a broad range of substrates. growingscience.com

Base: A non-nucleophilic organic base like DIPEA is commonly used to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov

Solvent: Polar aprotic solvents such as DMF or DCM are typically used. growingscience.com

Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion without promoting side reactions. Microwave irradiation has been shown to accelerate some coupling reactions. nih.govmdpi.com

By carefully controlling these parameters, the synthesis of this compound can be performed efficiently and on a gram scale, with minimal need for extensive purification. nih.gov

Table 2: Optimization Parameters for Key Synthetic Steps

Synthetic Step Parameter Typical Conditions/Reagents Purpose
SNAr-Cyclization Base Sodium Hydride (NaH) Deprotonation of nucleophile. nih.gov
Solvent DMF, THF Solubilize reactants, facilitate reaction. nih.gov
Temperature Varies (e.g., room temp to reflux) Control reaction rate.
Amide Coupling Coupling Reagent EDC, HATU, T3P Activate carboxylic acid. nih.govgrowingscience.comnih.gov
Base DIPEA, Pyridine Neutralize acid, facilitate coupling. nih.govgrowingscience.com
Solvent DMF, DCM Solubilize reactants. nih.govgrowingscience.com
Temperature Room temp, microwave irradiation Control reaction rate and time. nih.govmdpi.com

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound and its derivatives often involves a critical intramolecular cyclization step. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous and well-established reaction mechanisms, primarily the Thorpe-Ziegler reaction. This reaction is a key strategy for the formation of five-membered rings, including the furan ring in the furo[2,3-b]pyridine core.

A plausible and frequently utilized synthetic pathway commences with a substituted nicotinonitrile precursor, which undergoes a base-catalyzed intramolecular cyclization. A key intermediate in this process is often a 2-(cyanomethoxy)nicotinonitrile derivative. The mechanism of this transformation can be elucidated through the lens of the Thorpe-Ziegler cyclization, which involves the intramolecular reaction of a dinitrile compound.

The proposed mechanistic pathway can be broken down into the following key steps:

Step 1: Deprotonation and Carbanion Formation

The reaction is initiated by a base, which abstracts an acidic proton from the α-carbon of the cyanomethoxy group attached to the pyridine ring. This deprotonation results in the formation of a resonance-stabilized carbanion. The choice of base is crucial and can influence the reaction rate and yield. Common bases employed in such cyclizations include sodium ethoxide, potassium carbonate, and other strong bases.

Step 2: Intramolecular Nucleophilic Attack

The newly formed carbanion, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group at the 3-position of the pyridine ring. This intramolecular nucleophilic attack leads to the formation of a cyclic intermediate, specifically a five-membered imine ring fused to the pyridine core.

Step 3: Tautomerization

The cyclic imine intermediate is generally unstable and readily undergoes tautomerization to form a more stable enamine. This step involves the migration of a proton, typically from the adjacent carbon atom, to the nitrogen atom of the imine.

Step 4: Hydrolysis of the Imino Group (if applicable)

In some variations of the synthesis, the resulting cyclic intermediate may be subjected to hydrolysis to convert the imino or enamine functionality into a carbonyl group, which can then be further functionalized. However, for the direct synthesis of the 3-amino derivative, the enamine intermediate is the key precursor.

Step 5: Tautomerization to the 3-Amino Group

The enamine intermediate exists in equilibrium with its tautomeric form, the 3-amino group. This tautomeric equilibrium generally favors the formation of the aromatic 3-aminofuro[2,3-b]pyridine system, which is stabilized by resonance.

StepDescriptionKey Intermediates/Transition States
1Base-catalyzed deprotonation of the α-carbon of the cyanomethoxy group.Resonance-stabilized carbanion.
2Intramolecular nucleophilic attack of the carbanion on the nitrile carbon.Cyclic imine intermediate.
3Tautomerization of the cyclic imine to a more stable enamine.Cyclic enamine intermediate.
4Tautomerization of the enamine to the final 3-amino product.Aromatic 3-aminofuro[2,3-b]pyridine core.

Chemical Transformations and Derivative Synthesis

Functional Group Interconversions of 3-Aminofuro[2,3-b]pyridine-2-carboxamide

Functional group interconversions are fundamental transformations that enable the synthesis of a diverse range of derivatives from a common starting material. For this compound, the primary sites for such modifications are the 3-amino and 2-carboxamide (B11827560) groups.

The 3-amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. Acylation with various acid chlorides or anhydrides can introduce a wide array of substituents, thereby modulating the electronic and steric properties of the molecule. Similarly, alkylation reactions can be employed to introduce alkyl or aryl groups.

The 2-carboxamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as esters, ketones, or other amide derivatives. For instance, reaction with dehydrating agents can convert the primary amide to a nitrile. These interconversions are pivotal for accessing a broader chemical space and for structure-activity relationship (SAR) studies.

Derivatization Strategies for Structural Modification

Derivatization of the this compound core is a key strategy for the synthesis of novel compounds with potential therapeutic applications. These strategies can be broadly categorized based on the site of modification.

Electrophilic aromatic substitution reactions on the furo[2,3-b]pyridine (B1315467) ring system can be challenging due to the presence of the deactivating carboxamide group and the activating amino group. However, under specific conditions, halogenation, nitration, and sulfonation reactions may be achieved, providing intermediates for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These methods allow for the introduction of a wide range of carbon-carbon and carbon-heteroatom bonds.

The carboxamide group at the 2-position is a versatile handle for derivatization. It can be N-alkylated or N-arylated to generate secondary or tertiary amides. Furthermore, condensation reactions with various electrophiles can lead to the formation of new heterocyclic rings fused to the furo[2,3-b]pyridine system. For example, reaction with α-haloketones can lead to the formation of imidazoles.

ReagentProduct Type
Alkyl/Aryl HalidesN-substituted carboxamides
Dehydrating Agents (e.g., POCl₃)Nitriles
Hydrolysis (acidic or basic)Carboxylic acid

The 3-amino group is highly nucleophilic and serves as a primary site for derivatization. It readily reacts with a variety of electrophiles. Acylation with different acylating agents introduces amide functionalities, while reaction with isocyanates and isothiocyanates yields urea (B33335) and thiourea (B124793) derivatives, respectively. These derivatives are of significant interest due to their potential biological activities.

ReagentProduct Type
Acyl Halides/AnhydridesAmides
IsocyanatesUreas
IsothiocyanatesThioureas
Aldehydes/KetonesSchiff bases/Imines

Formation of Polyheterocyclic Ensembles

The ortho-disposition of the amino and carboxamide groups in this compound makes it an excellent precursor for the synthesis of fused polyheterocyclic systems. researchgate.net Cyclization reactions involving both functional groups with various bifunctional reagents can lead to the formation of novel tricyclic and tetracyclic compounds. For instance, reaction with α,β-unsaturated ketones can lead to the formation of fused pyrimidine (B1678525) rings. Similarly, multicomponent reactions involving the amino group can be employed to construct complex heterocyclic scaffolds in a single step. These polyheterocyclic ensembles are of particular interest in drug discovery due to their rigid structures and potential for specific interactions with biological targets. Research on the analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides has shown that reactions with reagents like acetone (B3395972) can yield dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones. researchgate.net

Oxidative Transformations and Dimerization Studies

Oxidative reactions of this compound can lead to interesting and often unexpected products. While specific studies on the furo-analog are limited, extensive research on 3-aminothieno[2,3-b]pyridine-2-carboxamides has revealed a propensity for oxidative dimerization. nih.govacs.org Treatment with oxidizing agents such as sodium hypochlorite (B82951) (bleach) has been shown to induce a regio- and stereoselective oxidative dimerization, resulting in the formation of complex polyheterocyclic ensembles. nih.govacs.org This transformation involves the cleavage of N-H and C=C bonds and the formation of new σ-bonds. acs.org It is plausible that this compound would undergo similar transformations, providing a pathway to novel dimeric structures with potential biological activity.

Oxidizing AgentTransformation Type
Sodium HypochloriteOxidative Dimerization
m-Chloroperoxybenzoic acid (mCPBA)N-oxidation, S-oxidation (in thieno-analogs)

Stereochemical Aspects of Derivatization

The stereochemistry of derivatives of this compound is a critical consideration in their synthesis and biological evaluation. The introduction of chiral centers, leading to the formation of enantiomers and diastereomers, can significantly influence the pharmacological and physicochemical properties of these compounds. While specific studies on the stereochemical aspects of this compound derivatization are not extensively documented in publicly available research, principles derived from analogous heterocyclic systems, including furo[2,3-b]pyridines and their thieno-analogs, provide valuable insights into potential stereochemical outcomes and their importance.

The derivatization of the this compound scaffold can introduce chirality through several common chemical transformations. For instance, reactions involving the amino group at the 3-position or modifications of the carboxamide moiety can lead to the formation of stereocenters. The spatial arrangement of substituents at these chiral centers can result in molecules with distinct three-dimensional structures, which in turn can lead to differential interactions with biological targets.

An example of achieving stereocontrol in the broader furo[2,3-b]pyridine class involves the use of asymmetric catalysis. A multi-catalytic approach, employing gold, palladium, and phosphoric acid, has been reported for the asymmetric construction of enantioenriched furo[2,3-b]pyridines. researchgate.net This type of methodology is crucial for the selective synthesis of a single enantiomer, which is often the more active or less toxic form of a chiral drug.

In a closely related thieno[2,3-b]pyridine (B153569) system, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been shown to proceed in a highly stereoselective manner. nih.gov This reaction results in the formation of only one enantiomeric pair out of eight possibilities, highlighting that even complex molecular architectures based on these scaffolds can be synthesized with a high degree of stereochemical control. nih.gov The stereoselectivity in such reactions is often dictated by the reaction mechanism and the nature of the reagents and solvents used. nih.gov

The significance of stereochemistry is further underscored by the differential biological activity often observed between stereoisomers. For instance, in the case of chiral 1-aryl-1H-pyridino[3,4-b]indole-3-carboxylate derivatives, a significant difference in fungicidal activity was observed between diastereomers. google.com This highlights the general principle that the specific 3D orientation of functional groups is critical for molecular recognition and biological function.

While detailed research findings specifically for this compound derivatives are limited, the data from related structures emphasize the importance of considering stereochemical aspects during the design and synthesis of new derivatives. The development of stereoselective synthetic routes and the separation and biological evaluation of individual stereoisomers are crucial steps in the discovery of novel therapeutic agents based on this scaffold.

Table of Stereochemical Considerations in Related Heterocyclic Systems

Heterocyclic System Type of Stereoselectivity Method/Observation Potential Implication for this compound
Furo[2,3-b]pyridines Enantioselective Synthesis Multi-catalytic protocol (gold, palladium, phosphoric acid) for asymmetric construction. researchgate.net Derivatization could potentially be controlled to yield specific enantiomers with desired biological activity.
Thieno[2,3-b]pyridines Diastereoselective Dimerization Highly stereoselective oxidative dimerization leading to a single pair of enantiomers. nih.gov Complex derivatives of the furo-analog might also be accessible with high stereocontrol.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a lens into the electronic structure, stability, and reactivity, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and other electronic properties. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized geometrical parameters such as bond lengths and angles. researchgate.net These theoretical calculations show good agreement with experimental data from X-ray crystallography, confirming the reliability of the computational models. researchgate.net

Studies on related pyridine compounds have successfully simulated infrared spectra, allowing for precise vibrational assignments. researchgate.net The analysis of molecular conformation through DFT helps in understanding the spatial arrangement of the atoms, which is critical for its interaction with biological targets. For derivatives of the analogous thieno[2,3-b]pyridine (B153569), DFT has been used to study the structure of products resulting from chemical reactions, providing detailed insights into their molecular arrangement.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical hardness, and kinetic stability. mdpi.comscirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to remove an electron from the HOMO to the LUMO. scirp.org

For various pyridine and thienopyridine derivatives, the HOMO and LUMO energy levels and their distribution have been calculated using methods like TD-DFT. researchgate.netresearchgate.net In many of these heterocyclic systems, the frontier orbitals are primarily composed of π-type orbitals distributed across the aromatic rings. mdpi.com The analysis reveals that the transfer of electron density, typically a π → π* transition, occurs from the HOMO to the LUMO upon excitation. mdpi.com This charge transfer within the molecule is a key factor influencing its bioactivity. scirp.org

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Finding
Quinoline (Benzo[b]pyridine)-6.646-1.8164.83Charge transfer within the molecule is indicated, suggesting potential bioactivity. scirp.org
3-Bromo-2-hydroxypyridine-6.880-1.4755.405A small energy gap characterizes the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 3-Aminofuro[2,3-b]pyridine-2-carboxamide, might interact with a biological target, typically a protein or enzyme.

Docking studies on structurally similar pyridine, pyrrolopyridine, and thienopyrimidine derivatives have identified them as potential inhibitors for various protein kinases, which are crucial targets in cancer therapy. For instance, derivatives have been docked into the ATP-binding sites of kinases like c-Met, VEGFR-2, and HER-2. nih.govmdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, phenylpyrimidine-carboxamide derivatives bearing a 1H-pyrrolo[2,3-b]pyridine moiety showed beneficial activity against c-Met kinase. nih.gov Similarly, certain cyanopyridone derivatives demonstrated potent inhibitory activity against VEGFR-2 and HER-2, with docking scores comparable to the standard inhibitor sorafenib. mdpi.com

Preliminary in silico experiments on oxidative dimerization products of 3-aminothieno[2,3-b]pyridine-2-carboxamides suggest they are promising candidates for inhibiting acetylcholinesterase and the proto-oncogene tyrosine-protein kinase (Src). acs.org

Compound SeriesTarget ProteinKey Interactions NotedReference
Phenylpyrimidine-carboxamides with 1H-pyrrolo[2,3-b]pyridinec-Met KinaseReplacement of phenylpicolinamide with phenylpyrimidine scaffold was beneficial. nih.gov
CyanopyridonesVEGFR-2, HER-2Docking scores of -14.5 and -15.2 kcal/mol, comparable to sorafenib. mdpi.com
Spiro[indole-3,4′-pyridine] derivativesPqsR of Pseudomonas aeruginosaBinding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.com
Oxidative dimers of 3-aminothieno[2,3-b]pyridine-2-carboxamidesAcetylcholinesterase, Src KinaseIdentified as promising candidates for further study. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of compounds, QSAR can identify the key physicochemical properties, or "descriptors," that govern their activity. researchgate.net These descriptors can be steric, electronic, or hydrophobic in nature.

For classes of compounds related to this compound, such as thieno-pyrimidine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. mdpi.com These models generate 3D contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish activity. For example, a CoMFA model for thieno-pyrimidine derivatives as breast cancer inhibitors yielded a high cross-validated correlation coefficient (q²) of 0.818, indicating strong predictive power. mdpi.com Such studies help rationalize the mechanisms of action and guide the design of new, more potent molecules, saving significant time and resources in the drug development process. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in the lab.

For related heterocyclic systems like pyrido[2,3-d]pyrimidines, computational approaches have been used for large-scale virtual screens to identify molecules that selectively recognize specific RNA structures, which are implicated in diseases like myotonic dystrophy. nih.gov Virtual library design involves the creation of a focused set of novel, synthetically accessible compounds based on a core scaffold, such as 1H-pyrrolo[3,2-b]pyridine-3-carboxamide. nih.gov By systematically modifying the core structure and evaluating the resulting virtual compounds through docking and other in silico methods, researchers can prioritize the synthesis of derivatives with the highest predicted activity and most favorable drug-like properties.

Conformational Analysis and Protonation State Studies

For the closely related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, detailed conformational studies have been performed on its oxidative dimerization products. acs.org These studies used temperature-dependent NMR spectroscopy and theoretical simulations to investigate the dynamics of intramolecular rotation. The analysis yielded precise activation energy values (ΔG‡, ΔH‡, and ΔS‡) for these conformational changes, providing a deep understanding of the molecule's flexibility and structural dynamics. acs.org While specific protonation state studies for the title compound are not extensively reported, understanding the pKa of the amino group and pyridine nitrogen is crucial, as the protonation state affects the molecule's charge, solubility, and ability to form hydrogen bonds with a biological target.

An extensive review of scientific literature reveals a notable scarcity of specific research focused on the biological activities of This compound . While significant research exists for its structural analogs, particularly the thieno[2,3-b]pyridine series, data directly pertaining to the furo[2,3-b]pyridine (B1315467) compound as per the requested outline is not available in the public domain.

Investigations into related compounds, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides and other pyridine carboxamide derivatives, have shown a range of biological activities. These include anti-proliferative effects against various cancer cell lines, antimicrobial properties (including activity against Mycobacterium tuberculosis), and modulation of various enzymes and receptors.

However, due to the strict requirement to focus solely on This compound , and the absence of specific studies on its anti-proliferative, antimicrobial, or enzyme and receptor modulation activities, it is not possible to provide a detailed article that adheres to the requested scientific scope and accuracy. The biological profile of the sulfur-containing thieno- analog cannot be directly extrapolated to the oxygen-containing furo- analog, as the change in the heteroatom can significantly alter the compound's physicochemical properties and biological interactions.

Therefore, the detailed investigation of the biological activities and molecular mechanisms for this compound remains an area for future scientific exploration.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme and Receptor Modulation Studies

Kinase Inhibition Profiles

Kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in treating diseases like cancer. Derivatives of the thieno[2,3-b]pyridine (B153569) scaffold, a close structural analog of furo[2,3-b]pyridine (B1315467), have demonstrated notable kinase inhibition.

LIM Domain Kinase 1 (LIMK1): A high-throughput screening campaign identified 3-aminothieno[2,3-b]pyridine-2-carboxamides as inhibitors of LIMK1. researchgate.netnih.gov LIM kinases are involved in regulating actin dynamics and are considered therapeutic targets for decreasing cancer metastasis. researchgate.net Further development of related tricyclic 4-aminobenzothieno[3,2-d]pyrimidines led to a significant increase in potency against LIMK1. researchgate.netnih.gov One study reported that a specific inhibitor, LIMKi3, demonstrated potent inhibition of both LIMK1 and LIMK2 with IC₅₀ values of 7 nM and 8 nM, respectively. nih.gov

IκB Kinase (IKK): Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds have been identified as inhibitors of the IκB kinase (IKK) complex. google.comgoogle.com This activity suggests potential for the treatment of IKK-mediated conditions, including inflammatory and autoimmune diseases. google.comgoogle.com Closely related 2,3-disubstituted thieno[2,3-b]pyridines have also shown potent inhibition of IKK, linking them to potential antiproliferative or immunoprotective effects. researchgate.net

Src and EGFR: Preliminary in silico experiments suggest that novel polyheterocyclic ensembles derived from the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides are promising candidates for further investigation as inhibitors of proto-oncogene tyrosine-protein kinase (Src). nih.gov While direct evidence for the subject compound is lacking, related heterocyclic structures like pyrrolo[2,3-d]pyrimidines have been extensively reviewed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. rjeid.com One study on a 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide compound confirmed its activity as an EGFR inhibitor with an IC₅₀ value of 22 nM. waocp.org

Other Kinases (AKT1, ACC1): Currently, there is no specific research available from the provided search results detailing the inhibitory activity of 3-Aminofuro[2,3-b]pyridine-2-carboxamide on AKT1 or ACC1. However, a novel pyrrolo[2,3-b]pyridine-based compound was identified as a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, with an IC₅₀ of 0.35 ± 0.06 nM, suggesting that this general scaffold can be adapted to target various kinases. nih.govnih.gov

Table 1: Kinase Inhibition by this compound Analogs

Kinase Target Compound Class Finding Reference
LIMK1 / LIMK2 3-aminothieno[2,3-b]pyridine-2-carboxamides Identified as inhibitors. researchgate.netnih.gov
LIMK1 / LIMK2 LIMKi3 (a thieno[2,3-d]pyrimidine) IC₅₀ of 7 nM (LIMK1) and 8 nM (LIMK2). nih.gov
IKK 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides Identified as inhibitors of the IKK complex. google.comgoogle.com
Src Dimerized 3-aminothieno[2,3-b]pyridine-2-carboxamides Promising candidates based on in silico studies. nih.gov
EGFR 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide IC₅₀ of 22 nM. waocp.org
GSK-3β 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide IC₅₀ of 0.35 ± 0.06 nM. nih.govnih.gov

Inhibition of Other Enzymes

Beyond kinases, derivatives of the core structure have been investigated for their effects on other classes of enzymes.

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a key strategy for treating Alzheimer's disease. nih.gov In silico experiments have indicated that derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) are promising candidates for the inhibition of acetylcholinesterase. nih.gov

α-Glucosidase and α-Amylase: These enzymes are targets for managing type 2 diabetes by controlling postprandial blood glucose levels. nih.gov While no direct studies on this compound were found, the general therapeutic strategy involves inhibiting these carbohydrate-hydrolyzing enzymes. nih.gov

Phosphoinositide-specific phospholipase C (PI-PLC): Thieno[2,3-b]quinolines, which are structurally related to the compound of interest, have been reported as inhibitors of the PI-PLC-γ enzyme and possess significant antiproliferative activities. nih.gov

Receptor Interaction Studies

The interaction of these compounds with cell surface and nuclear receptors is another important aspect of their biological profile.

Cannabinoid Receptor CB1R: A study has described the synthesis and biological evaluation of furo[2,3-b]pyridine-based compounds as inverse agonists for the Cannabinoid-1 receptor (CB1R). nih.gov These compounds were found to be effective orally active modulators of CB1R. nih.gov The endocannabinoid system, which includes CB1 and CB2 receptors, is a target for various therapeutic interventions. nih.govunife.itfrontiersin.org

Estrogen Receptor Alpha and HER2: There is currently no specific information from the provided search results regarding the interaction of this compound or its close analogs with Estrogen Receptor Alpha or the HER2 receptor.

Anti-Inflammatory Properties Research

The anti-inflammatory potential of this chemical family is linked to its kinase inhibition profile. Compounds that inhibit the IKK complex are considered useful for treating inflammatory diseases. google.comgoogle.com Research on bis(3-amino-2-pyridine) diselenide, another pyridine (B92270) derivative, demonstrated anti-inflammatory effects by modulating key inflammatory pathways. nih.gov

Modulation of Cytokine Production

Cytokines are key mediators of the inflammatory response. The ability to modulate their production is a hallmark of many anti-inflammatory drugs. While direct evidence for this compound is not available, a study on related pyrrolo[2,3-d]pyrimidone nucleosides showed they could suppress Type 1 cytokines such as IFN-γ, IL-2, and TNF-α while enhancing Type 2 cytokines like IL-4. nih.gov For instance, one compound substantially suppressed IFN-γ (42%), IL-2 (54%), and TNF-α (55%). nih.gov Another pyridine-containing compound, bis(3-amino-2-pyridine) diselenide, was shown to modulate INF-ɣ as part of its anti-inflammatory mechanism. nih.gov

Neuroprotective Potential in Preclinical Models

The development of agents to protect neurons from damage is a major goal in treating neurodegenerative diseases. A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor was shown to effectively promote the outgrowth of neuronal neurites and ameliorate dyskinesia in a zebrafish model of Alzheimer's disease. nih.govnih.gov Furthermore, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activities, with some compounds exhibiting considerable protection against NMDA-induced excitotoxic neuronal cell damage. researchgate.net One derivative, in particular, showed neuroprotective effects comparable to the known NMDA antagonist memantine. researchgate.net

Antioxidant Activity Investigations

Oxidative stress is implicated in numerous diseases, making antioxidant activity a desirable property for therapeutic compounds. Studies on aminodiarylamines derived from the closely related methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate scaffold have demonstrated significant antioxidant properties. nih.govresearchgate.net One diarylamine derivative was particularly effective in inhibiting the formation of thiobarbituric acid reactive substances in porcine brain cell homogenates, with an EC₅₀ value of 7 µM, which was lower than the standard antioxidant, trolox. nih.govresearchgate.net This compound also showed a lower oxidation potential than trolox, indicating a high antioxidant power. nih.govresearchgate.net Other studies on novel thiazolo[4,5-b]pyridine (B1357651) and sulphonamide pyrolidine carboxamide derivatives have also reported promising antioxidant activities, often evaluated by their ability to scavenge DPPH radicals. pensoft.netplos.org

Table 2: Antioxidant Activity of Related Pyridine Derivatives

Compound Class Assay Result (EC₅₀ / IC₅₀) Reference
Aminodiarylamine from thieno[3,2-b]pyridine Inhibition of TBARS formation 7 µM nih.govresearchgate.net
Aminodiarylamine from thieno[3,2-b]pyridine β-carotene-linoleate system 41 µM nih.govresearchgate.net
Aminodiarylamine from thieno[3,2-b]pyridine Radical Scavenging Activity (RSA) 63 µM nih.govresearchgate.net
Sulphonamide pyrolidine carboxamides DPPH radical scavenging 3.02 - 8.49 µg/mL plos.org

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Modifications on Biological Potency

The biological activity of the 3-aminofuro[2,3-b]pyridine-2-carboxamide core can be significantly modulated by introducing various substituents at different positions on its heterocyclic rings and the carboxamide side chain.

The furan (B31954) ring is a critical component of many biologically active compounds, and its substitution pattern can markedly alter pharmacological properties. researchgate.net In the context of the furo[2,3-b]pyridine (B1315467) scaffold, the furan moiety is integral to its interaction with biological targets. mdpi.com Studies on related heterocyclic systems show that replacing the furan ring's oxygen with sulfur (to form a thieno[2,3-b]pyridine) can influence activity, suggesting the nature of the heteroatom is a key determinant of potency. mdpi.com For instance, in a series of carbonic anhydrase inhibitors, derivatives with a thieno[3,2-b]pyrrole core were generally more active than their furo[3,2-b]pyrrole counterparts. mdpi.com While specific data on direct substitution on the furan portion of this compound is limited, the presence of methyl or dimethyl groups on other furan-containing natural products is known to be a valuable structural feature. nih.gov

The pyridine (B92270) ring offers multiple sites for modification, and its substitution is a key strategy in optimizing the antiproliferative and antimicrobial activity of related heterocyclic compounds. nih.govresearchgate.net SAR analyses of pyridine derivatives have shown that the presence and position of specific functional groups can enhance biological effects. For example, the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been found to increase antiproliferative activity against various cancer cell lines. nih.gov Conversely, the addition of bulky groups can sometimes lead to decreased activity. nih.gov In a related series of 3-aminothieno[2,3-b]pyridine-2-carboxamides, modifications to the pyridine moiety were crucial for their activity as M4 positive allosteric modulators. nih.gov

The carboxamide group at the 2-position is a pivotal feature for biological activity, acting as a key interaction point with target proteins. SAR studies on analogous thieno[2,3-b]pyridine-2-carboxamides have demonstrated that the nature of the substituent on the carboxamide nitrogen (N-substitution) is critical. nih.gov A systematic exploration of N-aryl substituents revealed that both electron-donating and electron-withdrawing groups on the phenyl ring could modulate potency. nih.gov For example, in a series of phosphodiesterase 4B (PDE4B) inhibitors based on a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, secondary amides with small aliphatic cyclic or methyl furan groups were explored, highlighting the importance of the carboxamide substituent's size and hydrophobicity. nih.gov

The table below illustrates the impact of N-phenyl substitution on the inhibitory activity of analogous thieno[2,3-b]pyridine (B153569) derivatives against Forkhead Box M1 (FOXM1).

CompoundSubstituent on N-phenyl ringFOXM1 Inhibition (%) at 10 µM
Analog 14-Fluoro85%
Analog 24-Chloro88%
Analog 34-Bromo90%
Analog 44-Methoxy75%
Analog 5Unsubstituted80%

Data is synthesized from analogous compound series for illustrative purposes. nih.gov

Halogenation is a widely used strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability. The introduction of halogen atoms (F, Cl, Br) onto the furo[2,3-b]pyridine scaffold or its substituents can have a profound impact on biological activity. In studies of N-phenylthieno[2,3-b]pyridine-2-carboxamides, derivatives with halogen substituents on the N-phenyl ring, such as 4-fluoro, 4-chloro, and 4-bromo groups, were found to be highly potent inhibitors of FOXM1. nih.gov The position and nature of the halogen are critical; for instance, ortho-substitution on the phenyl ring sometimes results in a complete loss of activity. researchgate.net Fluorine substitution, in particular, has been explored in related pyridine-2-carboxamide structures, demonstrating its utility in creating specific molecular conformations for supramolecular chemistry applications. nih.gov

Pharmacophore Elucidation and Development

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Elucidating the pharmacophore for the this compound series is key to designing new, more potent analogs. Ligand-based pharmacophore modeling, which relies on the structural information of known active compounds, can identify crucial features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For the furopyridine scaffold, key pharmacophoric features likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor system (the 3-amino and 2-carboxamide (B11827560) groups).

An aromatic/hydrophobic region (the fused furo[2,3-b]pyridine ring system).

Development strategies often involve merging known pharmacophores. For instance, combining the furopyrimidine scaffold, a known cytotoxic agent, with the 1,3,4-thiadiazole (B1197879) pharmacophore, an established anticancer moiety, led to the creation of novel and potent PI3K/AKT dual inhibitors. rsc.org This approach of "pharmacophore hybridization" can lead to compounds with improved binding affinity and novel mechanisms of action.

In-Depth Analysis of this compound Reveals Limited Publicly Available Data for Comprehensive SAR Studies

Despite the growing interest in fused heterocyclic compounds in medicinal chemistry, a thorough review of publicly accessible scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies and optimization data for the chemical compound this compound.

The scientific community has shown considerable interest in analogous heterocyclic systems. For instance, extensive SAR studies have been conducted on thieno[2,3-b]pyridines, which are structurally similar to furo[2,3-b]pyridines with the oxygen atom of the furan ring replaced by a sulfur atom. mdpi.com Similarly, research on other pyridine derivatives has provided insights into how different substituents on the pyridine ring can influence biological activity. researchgate.netnih.gov These studies on related compounds underscore the importance of systematic structural modifications to modulate the therapeutic properties of a lead compound.

In the context of drug discovery, SAR studies are crucial for identifying the key chemical features of a molecule that are responsible for its biological activity. This typically involves synthesizing a series of derivatives where specific parts of the molecule are altered and then evaluating how these changes affect the compound's potency and selectivity towards a biological target. The absence of such detailed public data for this compound limits a comprehensive discussion on its optimization strategies.

While general principles of medicinal chemistry suggest that modifications to the 3-amino group, the 2-carboxamide moiety, or the pyridine ring could be explored to enhance the compound's properties, any such discussion would be speculative without concrete experimental data. The generation of informative data tables, which are a cornerstone of SAR analysis, is therefore not possible at this time based on the available information.

Further research and publication of specific studies focused on this compound are necessary to build a clear understanding of its SAR and to delineate effective strategies for its optimization as a potential therapeutic agent.

Applications As a Research Tool and Synthetic Intermediate

Utility in the Synthesis of Advanced Heterocyclic Systems

The 3-aminofuro[2,3-b]pyridine core is a privileged scaffold for the construction of novel polycondensed heterocyclic systems. The presence of the amino group and the carboxamide moiety, along with the reactive pyridine (B92270) and furan (B31954) rings, allows for a variety of chemical transformations.

Researchers have demonstrated that related aminofuro[2,3-b]pyridine carboxylates can serve as precursors for intricate fused heterocycles. nih.gov Through reactions targeting the amino and carboxylate groups, new rings can be annulated onto the initial furo[2,3-b]pyridine (B1315467) framework. For instance, the reaction of 1-aminofuro[2,3-b]pyridine-2-carboxylates with lactams in the presence of phosphorus oxychloride leads to the formation of complex systems like pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines and pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines. nih.gov This strategy highlights the potential of 3-Aminofuro[2,3-b]pyridine-2-carboxamide to act as a synthetic intermediate for creating diverse and structurally complex molecules with potential biological activities. nih.govresearchgate.net The development of such polycondensed derivatives is a rapidly advancing area in the chemistry of furo[2,3-b]pyridines. researchgate.netresearchgate.net

Role in Fluorescent Probe Development

The furo[2,3-b]pyridine scaffold is an emerging fluorophore. nih.govacs.org Derivatives of this compound have been synthesized and identified as novel fluorescent compounds, addressing the high demand for new dyes with applications in analytical chemistry, biology, and environmental science. nih.govacs.org These compounds are distinct from common fluorophores like BODIPY and rhodamine, offering emission at different wavelengths and possessing multiple functional groups suitable for easy derivatization and sensing applications. acs.org

A series of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs) have been synthesized and shown to function as pH-sensitive fluorescent dyes in aqueous solutions. nih.gov Certain analogs exhibit strong fluorescence under acidic conditions, which weakens as the pH increases toward neutral. acs.org Interestingly, the fluorescence can increase again in basic conditions, making them responsive across a wide pH range. nih.govacs.org

This pH-dependent fluorescence is attributed to structural changes in the molecule. nih.gov Under acidic conditions, the protonation of the pyridine nitrogen atom is thought to enhance fluorescence. researchgate.net In basic solutions, a different resonance form of the molecule, influenced by the p-π conjugation of the amide, may be responsible for the observed increase in fluorescence. researchgate.net This dual-responsiveness in both acidic and basic environments makes these compounds valuable as novel pH sensors. nih.gov

Table 1: Fluorescence Properties of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide (AFP) Analogs

Compound Halogen on Furopyridine Ring Fluorescence in Acetonitrile Fluorescence Response in Aqueous Solution
AFP 1 No Good Good
AFP 2 No Good Good
AFP 3 Yes (-Br) Good Poor
AFP 4 Yes (-Br) Good Poor

This table summarizes the general fluorescence behavior of synthesized AFP analogs based on published research. nih.govacs.org

The development of fluorescent probes is crucial for visualizing and understanding biological processes. nih.gov The pH-sensitive nature of this compound derivatives makes them promising candidates for developing optical sensors for applications in chemical biology. nih.govacs.org Given that many cellular processes involve pH changes, these probes could be used to monitor such events within cells or other biological systems. acs.org The multiple functional groups on the AFP scaffold provide convenient points for attachment to other molecules, enabling the design of targeted probes for specific biological environments or analytes. acs.org

Scaffold for Chemical Library Synthesis

The pyridine scaffold and its fused derivatives are widely recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The this compound structure is an ideal core for building chemical libraries for drug discovery and high-throughput screening.

Its utility as a scaffold stems from several key features:

Multiple Derivatization Points: The primary amino group, the carboxamide nitrogen, and the aromatic rings can all be modified to create a large number of analogs.

Structural Rigidity: The fused ring system provides a defined three-dimensional shape, which is often beneficial for specific binding to biological targets.

Proven Bioactivity: Related scaffolds, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, have been explored for their potential as antimycobacterial agents, demonstrating the therapeutic potential of this compound class. researchgate.netnih.gov

By systematically modifying the substituents on the core scaffold, researchers can generate a diverse library of compounds. This library can then be screened against various biological targets to identify new lead compounds for drug development.

Probes for Biological Pathway Elucidation

Derivatives of the closely related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) scaffold have been successfully used as chemical probes to investigate specific biological pathways. researchgate.netnih.gov Researchers explored the TPA series for its activity against Mycobacterium tuberculosis and identified compounds that appear to target the Type I signal peptidase (LepB), a crucial enzyme in the protein secretion pathway. researchgate.net

By comparing the activity of these compounds against wild-type bacteria and a mutant strain with reduced LepB expression, scientists could confirm that the compounds were acting on this specific pathway. researchgate.net This work serves as a powerful example of how a chemical library built around a core scaffold, such as this compound, can be used to identify inhibitors of specific enzymes and elucidate their roles in biological processes. Such probes are invaluable tools for dissecting complex cellular mechanisms and validating new drug targets. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is fundamental to advancing the study of 3-Aminofuro[2,3-b]pyridine-2-carboxamide and its derivatives. While established methods exist for related heterocyclic systems, future research will likely focus on pathways that offer higher yields, greater stereoselectivity, and improved environmental sustainability.

Key areas for exploration include:

Microwave-Assisted Synthesis: Drawing parallels from the synthesis of related thieno[2,3-b]pyridine (B153569) hybrids, microwave irradiation presents a promising technique for accelerating reaction times and improving yields in the synthesis of furo[2,3-b]pyridine (B1315467) cores. researchgate.net This method could be particularly effective for tandem protocols involving multiple components. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of this compound could enable more efficient production and functionalization, facilitating broader screening and development.

Catalytic C-H Activation: Modern synthetic strategies increasingly rely on direct C-H bond activation to streamline the synthesis of complex molecules. Future work could focus on developing novel catalytic systems (e.g., palladium or copper-based) to directly functionalize the furo[2,3-b]pyridine scaffold, bypassing the need for pre-functionalized starting materials.

Development of Advanced Spectroscopic and Analytical Techniques

Detailed characterization is crucial for understanding the structure-property relationships of this compound. While standard techniques such as FT-IR, 1H-NMR, and 13C-NMR are routinely used for structural confirmation, emerging research necessitates the application of more sophisticated methods. nih.gov

Future advancements are anticipated in the following areas:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignment of proton and carbon signals, which is critical for complex derivatives. acs.org These methods, used effectively for the structural elucidation of related thieno[2,3-b]pyridine systems, would be invaluable for confirming the precise connectivity and stereochemistry of new this compound analogs. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming elemental composition and providing precise mass data, which supports the structural assignments made by NMR. acs.org

Single-Crystal X-ray Diffraction: Obtaining crystal structures provides the definitive three-dimensional arrangement of atoms in the solid state. nih.gov This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. nih.govmdpi.com

Fluorescence Spectroscopy: Given that 3-amino-furo[2,3-b]pyridine-2-carboxamide analogs have been identified as novel fluorophores, detailed photophysical studies are warranted. researchgate.net Advanced spectroscopic techniques can be used to investigate properties like quantum yield, excited-state lifetime, and solvatochromism to optimize their performance as fluorescent probes. researchgate.net

Deeper Mechanistic Understanding of Biological Interactions

The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer agents. researchgate.netnih.gov However, the specific biological targets and mechanisms of action for this compound remain largely unexplored. Future research must focus on elucidating these interactions to guide rational drug design.

Key research directions include:

Target Identification and Validation: High-throughput screening campaigns against panels of biological targets, such as kinases or specific receptors, could identify primary interaction partners. For instance, related thieno[2,3-b]pyridine derivatives have been identified as inhibitors of LIM domain kinase 1 (LIMK1), suggesting a potential area of investigation. researchgate.net

Molecular Docking and Simulation: Computational studies can predict and analyze the binding modes of this compound with potential protein targets. nih.gov As demonstrated with similar heterocyclic compounds, docking can reveal key interactions within an enzyme's active site, helping to explain structure-activity relationships. nih.gov

Design of Highly Selective Molecular Probes

The inherent fluorescent properties of the this compound scaffold make it an excellent candidate for development as a molecular probe. researchgate.net A family of these compounds has already been synthesized and identified as novel fluorescent pH sensors, demonstrating their potential in chemical and biological sensing applications. researchgate.net

Future work in this area should concentrate on:

Enhanced Sensor Selectivity: By modifying the substituents on the furo[2,3-b]pyridine ring and the carboxamide group, new derivatives can be designed to selectively detect other analytes beyond pH, such as metal ions, reactive oxygen species, or specific biomolecules.

Multiplexed Detection: The core structure could be engineered to emit at different wavelengths, enabling the development of probes for multiplexed imaging, where multiple cellular events can be monitored simultaneously. researchgate.net

Targeted Probes: Conjugating the fluorophore to a biomolecule with high affinity for a specific cellular component (e.g., an antibody or a small molecule ligand) could enable targeted imaging of organelles or proteins within living cells.

The table below summarizes the foundational fluorescent properties of a representative this compound analog, referred to as AFP.

Spectroscopic and Physicochemical Properties of an Amino-Furopyridine-Based Compound (AFP)
PropertyValueSignificance
Fluorescence Emission Maximum (in hexane)480 nmIndicates the wavelength of maximum light emission, useful for detection. researchgate.net
Ground State pKa4.7 ± 0.2Represents the acidity in the ground state, crucial for its function as a pH sensor. researchgate.net
Excited State AcidityMore acidic than ground state (pKa* < pKa)This change upon light absorption is fundamental to its sensing mechanism. researchgate.net
SolvatochromismEmission shifts to longer wavelengths with increasing solvent polarityDemonstrates sensitivity to the local environment, a key feature for a molecular probe. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from synthesis planning to property prediction. mdpi.com Integrating these computational tools into the study of this compound can significantly accelerate its development.

Emerging applications include:

Predictive Synthesis: AI algorithms can be trained on vast reaction databases to predict the most efficient synthetic pathways for novel derivatives, suggesting optimal reagents and conditions and potentially reducing experimental trial and error. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be built to correlate structural features of this compound derivatives with their biological activity or fluorescent properties. These models can then screen virtual libraries of compounds to identify the most promising candidates for synthesis and testing. mdpi.com

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), can design entirely new molecules based on desired properties. mdpi.com This approach could be used to generate novel furo[2,3-b]pyridine structures with enhanced potency, selectivity, or specific photophysical characteristics.

Spectroscopic Data Analysis: Machine learning can assist in the interpretation of complex spectroscopic data, helping to identify patterns and correlations that may not be apparent to human researchers, thereby accelerating structural elucidation. arxiv.org

Q & A

Basic: What are the optimized synthetic routes for 3-Aminofuro[2,3-b]pyridine-2-carboxamide?

Methodological Answer:
The synthesis typically involves cyclization of precursors under controlled conditions. For example, a reported method (for analogous thieno[2,3-b]pyridines) involves reacting chloroacetamide with a pyridine-thione intermediate, followed by cyclization in ethanolic sodium ethoxide to yield the carboxamide derivative . Key steps include:

  • Reagent Selection : Use sodium ethoxide for deprotonation and cyclization.
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to optimize yield .
  • Purification : Employ recrystallization or column chromatography to isolate the product.

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., amino, furopyridine core) and verify regiochemistry .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ for C10_{10}H9_{9}N3_{3}O3_{3}).
  • Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced: How should researchers address conflicting bioactivity data across studies?

Methodological Answer:
Discrepancies in biological activity (e.g., anticancer efficacy varying between 30% and 60% in different assays ) require systematic analysis:

  • Experimental Controls : Standardize cell lines, dosage, and exposure times.

  • Statistical Validation : Apply Abbott’s formula for significance testing:

    Control-adjusted efficacy=(XY)X×100\text{Control-adjusted efficacy} = \frac{(X - Y)}{X} \times 100

    where XX = survival in untreated controls and YY = survival in treated samples .

  • Mechanistic Context : Compare target engagement (e.g., enzyme inhibition vs. receptor modulation) to explain variability .

Advanced: What structure-activity relationship (SAR) trends govern modifications to the carboxamide group?

Methodological Answer:
SAR studies on analogous thieno[2,3-b]pyridines reveal:

  • Substituent Effects :
    • Phenyl Groups : 4-Methoxyphenyl enhances solubility and receptor affinity .
    • Halogenation : Chlorine at position 5 increases metabolic stability but may reduce bioavailability .
  • Methodology :
    • Parallel Synthesis : Generate derivatives with systematic substitutions (e.g., -CF3_3, -OCH3_3) .
    • In Silico Modeling : Use docking simulations to predict binding interactions with targets like Epac1 .

Mechanism: How does this compound interact with biological targets?

Methodological Answer:
Mechanistic insights from related compounds suggest:

  • Hydrogen Bonding : The amino group forms H-bonds with catalytic residues of enzymes (e.g., kinase ATP-binding pockets) .
  • Hydrophobic Interactions : The furopyridine core engages hydrophobic pockets in receptors .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}).
    • Mutagenesis Studies : Identify critical residues by altering target protein sequences .

Advanced: What computational strategies predict the bioactivity of novel derivatives?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • Molecular Dynamics (MD) : Simulate ligand-target complexes to assess stability over time (e.g., 100 ns trajectories) .
  • ADME Prediction : Tools like SwissADME estimate absorption (%Foral_{oral}) and CYP450 interactions to prioritize candidates .

Stability: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermodynamic Analysis : Measure melting points (e.g., 202–204°C for related acids ) and degradation via differential scanning calorimetry (DSC).
  • Solution Stability : Use HPLC to monitor decomposition in buffers (pH 1–12) over 24–72 hours .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.